![molecular formula C19H18N2O3 B13094427 tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate](/img/structure/B13094427.png)
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a tert-butyl ester group, a phenyl ring, and a quinazoline core, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted quinazoline and phenyl derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Preliminary studies indicate that tert-butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate may inhibit key enzymes involved in cancer cell proliferation. Research has shown that compounds with similar structures can modulate receptor activity associated with inflammatory responses, suggesting this compound's potential as an anticancer agent.
2. Enzyme Inhibition:
The compound's ability to interact with specific receptors or enzymes opens avenues for therapeutic applications. Ongoing research aims to elucidate its mechanism of action, which may involve the modulation of pathways related to cancer and inflammation.
3. Synthesis of Derivatives:
The compound serves as a valuable building block for synthesizing various derivatives. The tert-butyl ester can be hydrolyzed to yield corresponding carboxylic acids, which can further participate in esterification or amidation reactions, expanding the library of potential therapeutic agents.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique properties of this compound relative to other quinazoline derivatives:
Compound Name | Structure Type | Notable Properties |
---|---|---|
tert-Butyl 2-oxo-4-phenyldihydroquinazoline | Quinazoline derivative | Potential antitumor activity |
tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate | Piperidine derivative | Anticancer properties |
tert-butyl (4R)-2-oxo-4-phenylpyrrolidine-1-carboxylate | Pyrrolidine derivative | Antimicrobial effects |
(+/-)-tert-butyl 2-oxo-4-phenylazetidine | Azetidine derivative | Neuroprotective effects |
The distinct quinazoline framework combined with the tert-butyl carboxylate group gives this compound unique pharmacological properties compared to its analogs .
Case Studies and Research Findings
Research has focused on synthesizing various quinazoline derivatives using one-pot reactions, which streamline the process and enhance yields. For instance, studies have demonstrated successful synthesis methods that convert carboxylic acid derivatives into more complex structures, paving the way for further exploration of their biological activities .
Additionally, investigations into the bioavailability and efficacy of topical formulations containing quinazoline derivatives have been conducted. These studies emphasize the importance of understanding how these compounds behave in biological systems to optimize their therapeutic potential .
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The phenyl group and tert-butyl ester enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Lacks the tert-butyl ester and phenyl group, resulting in different chemical properties and biological activities.
4-Phenylquinazoline: Lacks the 2-oxo and tert-butyl ester groups, affecting its reactivity and applications.
tert-Butyl 2-oxoquinazoline-1(2H)-carboxylate: Lacks the phenyl group, leading to different biological interactions.
Uniqueness
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butyl ester enhances its stability and solubility, while the phenyl group provides additional sites for chemical modification and interaction with biological targets.
Biological Activity
tert-Butyl 2-oxo-4-phenylquinazoline-1(2H)-carboxylate is a synthetic organic compound with a quinazoline structure, recognized for its potential in medicinal chemistry. Its molecular formula is C17H18N2O3, and it has garnered attention due to its biological activities, particularly in the context of cancer and inflammation.
Structure and Synthesis
The compound features a quinazoline core with a phenyl group and a tert-butyl ester. The synthesis typically involves nucleophilic substitutions and condensation reactions, leveraging the reactivity of the carbonyl group within the quinazoline ring.
Synthesis Steps:
- Formation of the quinazoline framework.
- Introduction of the tert-butyl ester group.
- Purification and characterization through analytical techniques such as NMR and IR spectroscopy.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound can modulate receptor activities linked to inflammatory responses, potentially leading to therapeutic benefits against various cancers.
Case Study:
A study evaluated derivatives of quinazoline compounds, including this compound, for their binding affinity to the translocator protein (TSPO). Some derivatives demonstrated significant inhibition with K(i) values in the nanomolar range, indicating potent biological activity .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial activity . Similar quinazoline derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus. The mechanism appears to involve interaction with bacterial enzymes, disrupting their function and leading to cell death .
Comparative Analysis
To understand the uniqueness of this compound, we can compare it with related compounds:
Compound Name | Structure Type | Notable Properties |
---|---|---|
tert-butyl 2-oxo-4-phenyldihydroquinazoline | Quinazoline derivative | Potential antitumor activity |
tert-butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate | Piperidine derivative | Anticancer properties |
tert-butyl (4R)-2-oxo-4-phenylpyrrolidine-1-carboxylate | Pyrrolidine derivative | Antimicrobial effects |
(+/-)-tert-butyl 2-oxo-4-phenylazetidine | Azetidine derivative | Neuroprotective effects |
The distinct quinazoline framework combined with the tert-butyl carboxylate group may confer unique pharmacological properties compared to other derivatives listed above.
The proposed mechanism of action for this compound involves:
- Nucleophilic Attack: The carbonyl group in the quinazoline ring can undergo nucleophilic attack.
- Enzyme Inhibition: Interaction with specific enzymes or receptors may inhibit their activity, leading to reduced cell proliferation or inflammatory responses.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 2-oxo-4-phenylquinazoline-1-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-19(2,3)24-18(23)21-15-12-8-7-11-14(15)16(20-17(21)22)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
UFDBWUBWOFVMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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